Phenyl(pyridin-2-yl)methanamine hydrochloride chemical properties
Phenyl(pyridin-2-yl)methanamine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of Phenyl(pyridin-2-yl)methanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
Phenyl(pyridin-2-yl)methanamine hydrochloride is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a molecule incorporating both a flexible benzylamine backbone and a heteroaromatic pyridine ring, it serves as a versatile building block for synthesizing a wide array of more complex molecular architectures. The pyridine moiety can act as a hydrogen bond acceptor and a bioisosteric replacement for a phenyl ring, while the primary amine provides a reactive handle for diverse chemical modifications. This guide offers a comprehensive overview of its chemical properties, synthesis, handling, and application, designed for researchers, scientists, and professionals in the field. The primary identifier for this compound is CAS Number 59575-91-6 [1].
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is fundamental to all scientific investigation. Phenyl(pyridin-2-yl)methanamine hydrochloride is characterized by a central methane carbon bonded to a phenyl group, a pyridin-2-yl group, an amino group, and a hydrogen atom. The hydrochloride salt form enhances its stability and aqueous solubility.
Key Identifiers:
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IUPAC Name: phenyl(pyridin-2-yl)methanamine; hydrochloride[1]
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Synonyms: 1-Phenyl-1-pyridin-2-ylmethanamine hydrochloride, Phenyl(2-pyridyl)methylamine hydrochloride, α-(Pyridin-2-yl)benzylamine hydrochloride
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CAS Number: 59575-91-6[1]
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Molecular Formula: C₁₂H₁₃ClN₂[1]
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SMILES: Cl.NC(C1=CC=CC=C1)C1=NC=CC=C1[1]
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InChIKey: GVGSFONXPJCBIS-UHFFFAOYSA-N[1]
Caption: Molecular structure of Phenyl(pyridin-2-yl)methanamine Hydrochloride.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. The hydrochloride salt form generally confers a higher melting point and greater polarity compared to the free base.
| Property | Value | Notes |
| Melting Point | 226-228 °C[3] | For the hydrochloride salt. |
| Boiling Point | 312.2 °C at 760 mmHg[4] | Data for the free base. Salts typically decompose before boiling. |
| Flash Point | 163.3 °C[4] | Data for the free base. |
| Appearance | Light yellow to orange-yellow crystal[4] | Characteristic of the free base; the salt is typically a white to off-white solid. |
| Solubility | No data available[3] | Expected to be soluble in water and polar protic solvents like methanol and ethanol. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides valuable insight for characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region.
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8.5-8.7 ppm: A multiplet corresponding to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen.
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7.2-7.9 ppm: A series of overlapping multiplets from the remaining three pyridine protons and the five protons of the phenyl ring.
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~5.5 ppm: A singlet corresponding to the benzylic methine proton (-CH-).
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Broad singlet: A broad signal for the three amine protons (-NH₃⁺), which may exchange with solvent protons.
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¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for each unique carbon environment.
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155-160 ppm: The quaternary carbon of the pyridine ring adjacent to the nitrogen (C2).
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125-150 ppm: Signals for the remaining aromatic carbons in both the phenyl and pyridine rings[5][6]. Quaternary carbons will typically show weaker signals.
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~60-65 ppm: A signal for the aliphatic methine carbon (-CH-).
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Infrared (IR) Spectroscopy:
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2800-3200 cm⁻¹: A broad band corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺).
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3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.
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1400-1600 cm⁻¹: Characteristic C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings.
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Mass Spectrometry (MS):
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Analysis of the free base would show a molecular ion peak [M]⁺ at m/z 184.10 [7].
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Key fragmentation patterns would include the loss of the phenyl radical (C₆H₅•) or the pyridyl radical (C₅H₄N•), leading to characteristic fragment ions.
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Synthesis and Reactivity
Synthesis Pathway: Reductive Amination
The most direct and industrially scalable synthesis of Phenyl(pyridin-2-yl)methanamine is through the reductive amination of 2-benzoylpyridine[8][9]. This well-established one-pot reaction offers high efficiency and is amenable to various reducing agents[8].
The mechanism involves two key steps:
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Imine Formation: 2-Benzoylpyridine reacts with an ammonia source (e.g., ammonia in methanol or ammonium acetate) under weakly acidic conditions to form a phenyl(pyridin-2-yl)methanimine intermediate.
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Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the primary amine.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone but are effective for reducing the intermediate iminium ion[10][11]. Catalytic hydrogenation over palladium, platinum, or nickel is also a highly effective and green alternative[12]. The final hydrochloride salt is obtained by treating the purified free base with hydrochloric acid in a suitable solvent like isopropanol or diethyl ether.
Caption: General synthesis workflow via reductive amination.
Chemical Reactivity
The compound possesses two primary sites of reactivity:
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Primary Amine: The nucleophilic primary amine readily undergoes standard reactions such as acylation (with acyl chlorides or anhydrides), alkylation (with alkyl halides), and formation of Schiff bases (with aldehydes or ketones).
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide.
Applications in Medicinal Chemistry
The structural motif of Phenyl(pyridin-2-yl)methanamine is a valuable scaffold in drug discovery. The strategic replacement of a phenyl ring with a pyridine ring—a "phenyl-pyridyl switch"—can significantly alter a molecule's properties. This modification can introduce a hydrogen bond acceptor site, modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets. Patent literature suggests that derivatives of pyridin-2-yl-methylamines are useful as potential antidepressants and analgesics.
Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).
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Hazard Identification:
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Causes severe skin burns and eye damage.
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May cause respiratory irritation.
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Harmful if swallowed.
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Handling Precautions:
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Use only under a chemical fume hood to avoid inhalation of dust.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Designate a "Corrosives area" for storage.
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Keep away from incompatible materials.
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Incompatible Materials:
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Strong oxidizing agents, strong acids, and alcohols.
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First Aid Measures:
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
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Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Representative Experimental Protocol: N-Acetylation
This protocol details a standard procedure for the acylation of the primary amine, demonstrating a common synthetic application.
Objective: To synthesize N-(phenyl(pyridin-2-yl)methyl)acetamide from Phenyl(pyridin-2-yl)methanamine hydrochloride.
Reagents & Equipment:
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Phenyl(pyridin-2-yl)methanamine hydrochloride
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Acetyl chloride
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
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Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Phenyl(pyridin-2-yl)methanamine hydrochloride (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
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Basification: Add triethylamine (2.2 eq) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 15 minutes.
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Acylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure N-(phenyl(pyridin-2-yl)methyl)acetamide product.
Caption: Workflow for the N-Acetylation of Phenyl(pyridin-2-yl)methanamine.
Conclusion
Phenyl(pyridin-2-yl)methanamine hydrochloride is a compound with a robust profile of chemical properties that make it an invaluable tool for chemical synthesis and drug discovery. Its straightforward synthesis via reductive amination, coupled with the dual reactivity of its amine and pyridine groups, provides a platform for creating diverse and complex molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety requirements, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.
References
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